2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline core, a chlorobenzoyl group, and a dimethoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base, such as pyridine or triethylamine.
Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethoxyphenylacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (amines, thiols), bases (pyridine, triethylamine)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide: shares structural similarities with other quinoline derivatives and benzoyl compounds, such as:
Uniqueness
Unique Structural Features: The presence of the 4-chlorobenzoyl group and the specific arrangement of functional groups contribute to its unique chemical and biological properties.
Distinct Biological Activity: The compound may exhibit distinct biological activities compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O6/c1-34-19-8-9-24-22(13-19)27(33)23(26(32)16-4-6-17(28)7-5-16)14-30(24)15-25(31)29-18-10-20(35-2)12-21(11-18)36-3/h4-14H,15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSNCMWJUZRMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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